BRD7552 Demonstrates Sub-Micromolar Potency (EC50 = 1.2 μM) for PDX1 Promoter Activation
BRD7552 activates the PDX1 promoter with an EC50 of 1.2 μM in pancreatic progenitor cells, as measured by luciferase reporter assay [1]. In contrast, the PDX1 inducer K-3 has not been characterized by a defined EC50 in the same assay, and fulvestrant induces PDX-1 expression only at higher concentrations (>10 μM) in MIN6 cells [2].
| Evidence Dimension | Potency (EC50 for PDX1 promoter activation) |
|---|---|
| Target Compound Data | 1.2 μM |
| Comparator Or Baseline | Fulvestrant: >10 μM (minimum effective concentration); K-3: not reported in comparable assay |
| Quantified Difference | BRD7552 is at least 8-fold more potent than fulvestrant |
| Conditions | Pancreatic progenitor cells; PDX1 promoter-driven luciferase reporter assay [1]; MIN6 cells for fulvestrant [2] |
Why This Matters
Lower EC50 enables effective PDX1 induction at lower concentrations, reducing potential off-target effects and conserving compound usage in high-throughput or long-term studies.
- [1] InvivoChem. BRD7552 Product Datasheet. EC50 = 1.2 μM for PDX1 promoter activation. View Source
- [2] Hindawi. Comprehensive Search for GPCR Compounds which Can Enhance MafA and/or PDX-1 Expression Levels Using a Small Molecule Compound Library. Journal of Diabetes Research. 2023. View Source
